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molecular formula C6H10O3 B8614715 Methyl 2-(2-methyloxiran-2-yl)acetate

Methyl 2-(2-methyloxiran-2-yl)acetate

Cat. No. B8614715
M. Wt: 130.14 g/mol
InChI Key: QPKVWLYBZRSTKW-UHFFFAOYSA-N
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Patent
US08198069B2

Procedure details

200 mg (1.53 mmol) of racemic methyl 2-methyloxiraneacetate was dissolved in 30 mL Tris-SO4 buffer (200 mM, pH 7.5), followed by addition of purified enzyme (15 mg of halohydrin dehalogenase HheC in 450 ρL buffer) and 38 mg (0.77 mmol) NaCN. The reaction mixture was stirred at room temperature (22° C.) and monitored by gas chromatography (GC). The reaction was stopped after 2 h and extracted 3×25 mL ethylacetate. The organic phase was dried over Na2SO4 and evaporated. The crude product was chromatographed on a silica gel 60 H column using pentane/CH2Cl2 (4:6) as eluent. This yielded pure (S)-methyl 2-methyloxiraneacetate (75 mg, 37% yield, e.e. 81%) and (S)-methyl 4-cyano-3-hydroxy-3-methylbutanoate (84 mg, 35% yield, e.e.>99%). The optical purities were determined by GC using a Chiraldex G-TA column (30 m×0.25 mm×0.25 μm). The NMR data were identical with those of synthesized racemic reference compounds.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
halohydrin
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
38 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:4][O:3]1.[C-:10]#[N:11].[Na+]>>[CH3:1][C@:2]1([CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:4][O:3]1.[C:10]([CH2:4][C@@:2]([OH:3])([CH3:1])[CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OC1)CC(=O)OC
Name
Tris SO4
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
halohydrin
Quantity
15 mg
Type
reactant
Smiles
Name
Quantity
38 mg
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (22° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3×25 mL ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a silica gel 60 H column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[C@]1(OC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 37%
Name
Type
product
Smiles
C(#N)C[C@](CC(=O)OC)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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